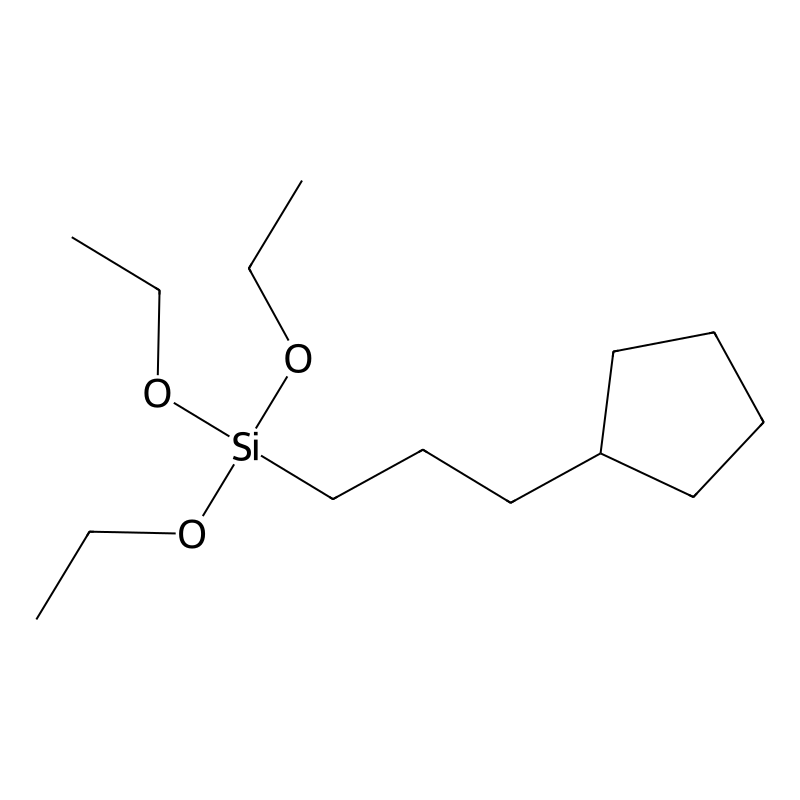

3-(Triethoxysilyl)propyl cyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Triethoxysilyl)propyl cyclopentane is a silane compound characterized by the presence of a cyclopentane moiety attached to a triethoxysilyl group. Its molecular formula is C14H30O3Si, with a molecular weight of approximately 270.44 g/mol . This compound features a triethoxysilyl group, which enhances its reactivity and compatibility with various substrates, making it valuable in materials science and surface chemistry.

These compounds can act as coupling agents by forming covalent bonds with both organic and inorganic materials. The ethoxy groups can react with hydroxyl groups on inorganic surfaces, while the organic portion of the molecule can bond to organic polymers []. This allows for the creation of interfaces between dissimilar materials.

- Silane Coupling Agent: 3-(Triethoxysilyl)propyl cyclopentane contains a triethoxysilyl group (Si(OCH2CH3)3) which can react with metal oxides (like silicon dioxide) and form a covalent bond. This bonding property suggests its potential application as a silane coupling agent []. Silane coupling agents are used to improve adhesion between organic and inorganic materials [].

The chemical behavior of 3-(Triethoxysilyl)propyl cyclopentane primarily involves hydrolysis and condensation reactions. When exposed to moisture, the triethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in creating silane-based coatings and modifying surfaces for improved adhesion and stability .

The synthesis of 3-(Triethoxysilyl)propyl cyclopentane typically involves the reaction of cyclopentyl derivatives with triethoxysilane under controlled conditions. Common methods include:

- Direct Alkylation: Cyclopentanol can be reacted with triethoxysilane in the presence of a catalyst to yield the desired product.

- Hydrosilylation: This method involves the addition of triethoxysilane across a double bond in an appropriate cyclopentene precursor.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving silanols and alkyl halides .

3-(Triethoxysilyl)propyl cyclopentane has several notable applications:

- Surface Modification: It is used to enhance the adhesion properties of various materials, including glass, metals, and polymers.

- Coatings: The compound is employed in formulating protective coatings that require improved durability and resistance to environmental factors.

- Composite Materials: It serves as a coupling agent in composite materials, improving the interfacial bonding between organic and inorganic phases .

Interaction studies involving 3-(Triethoxysilyl)propyl cyclopentane primarily focus on its reactivity with different substrates. The hydrolysis products can interact with hydroxyl groups on surfaces to form stable siloxane linkages, which significantly enhance adhesion properties. Additionally, studies have shown that the incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .

Several compounds share structural or functional similarities with 3-(Triethoxysilyl)propyl cyclopentane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Trimethoxysilyl)propyl cyclopentane | Silane with methoxy groups | More reactive due to smaller methoxy groups |

| 3-(Triethoxysilyl)propylamine | Silane with amine functionality | Enhanced biological activity due to amine group |

| 3-(Trichlorosilyl)propyl cyclopentane | Silane with chlorine groups | Higher reactivity but less stability than ethoxy versions |

These compounds demonstrate variations in reactivity and application potential based on their functional groups and structural characteristics. The unique combination of the triethoxysilyl group and cyclopentane ring in 3-(Triethoxysilyl)propyl cyclopentane offers specific advantages in surface modification and material enhancement that may not be present in its analogs.

3-(Triethoxysilyl)propyl cyclopentane represents a sophisticated organosilane compound with the molecular formula C₁₄H₃₀O₃Si and a molecular weight of 270.44 grams per mole [2] [3]. The compound features a distinctive bifunctional architecture comprising a five-membered cyclopentane ring connected to a trimethoxysilyl functional group through a flexible three-carbon propyl linker. This structural arrangement provides the molecule with both hydrophobic and hydrophilic characteristics, enabling its function as an effective coupling agent between organic and inorganic materials .

The cyclopentane moiety adopts a non-planar puckered conformation to minimize torsional strain, as is characteristic of five-membered carbocyclic rings [4] [5]. Unlike cyclopropane and cyclobutane, which exhibit significant angle strain, cyclopentane achieves a favorable balance between angle strain and torsional strain through envelope and half-chair conformations [4] [6]. The envelope conformation, where four carbon atoms lie approximately in a plane with the fifth atom displaced, represents the predominant conformational state, with rapid interconversion occurring at room temperature [4] [7].

The conformational flexibility of the cyclopentane ring is further influenced by the propyl substituent, which preferentially adopts equatorial-like positions to minimize steric interactions [4] [8]. The three-carbon linker provides sufficient flexibility to accommodate various conformational states while maintaining optimal spacing between the hydrophobic cyclopentane unit and the reactive triethoxysilyl group [9].

The silicon center exhibits tetrahedral geometry with three ethoxy groups and one propyl substituent. The ethoxy groups are oriented to minimize steric hindrance while maintaining accessibility for hydrolysis reactions [10] [11]. The silicon-oxygen bonds in the ethoxy groups show partial ionic character due to the electronegativity difference between silicon and oxygen, making them susceptible to nucleophilic attack during hydrolysis [10] [12].

Intermolecular interactions in the neat compound are dominated by van der Waals forces between the cyclopentane rings and dipole-dipole interactions involving the silicon-oxygen bonds [2]. The relatively low melting point below 0°C and moderate boiling point of 115-138°C reflect the balance between these intermolecular forces and the molecular weight of the compound [13] [2].

Hydrolysis and Condensation Kinetics Under Acidic/Basic Conditions

The hydrolysis and condensation behavior of 3-(Triethoxysilyl)propyl cyclopentane follows established mechanistic pathways for organotrialkoxysilanes, with reaction rates strongly dependent on pH, temperature, and water concentration [10] [14]. The hydrolysis process involves the sequential replacement of ethoxy groups with hydroxyl groups, proceeding through reactive silanol intermediates that subsequently undergo condensation to form siloxane networks [10] [11].

Under acidic conditions (pH 4), the hydrolysis mechanism involves initial protonation of the ethoxy oxygen, followed by nucleophilic attack by water molecules on the electron-deficient silicon center [10] [12]. This process occurs through an SN1-like mechanism with the formation of a pentacoordinated silicon intermediate. The protonation step significantly enhances the electrophilicity of silicon, resulting in accelerated hydrolysis rates with completion typically achieved within 12-48 hours [10] [12]. The acidic environment also promotes the condensation of silanol groups through proton-catalyzed elimination of water, leading to rapid formation of siloxane linkages [12] [15].

Basic conditions (pH 10) facilitate hydrolysis through direct nucleophilic attack of hydroxide ions on the silicon center, proceeding via an SN2-Si mechanism [10] [12]. The higher nucleophilicity of hydroxide compared to water molecules results in enhanced reaction rates, with hydrolysis often completing within 6-24 hours [10] [12]. However, the basic environment also promotes extensive condensation reactions, leading to highly branched siloxane networks and potential gelation [10] [15].

Neutral aqueous conditions represent an intermediate case where both water molecules and trace hydroxide ions contribute to the hydrolysis process [10] [11]. The reaction proceeds more slowly than under acidic or basic conditions, typically requiring 24-72 hours for substantial conversion [10] [11]. The balanced environment allows for controlled hydrolysis and condensation, making neutral conditions favorable for many practical applications [11].

The influence of solvent composition on hydrolysis kinetics has been extensively studied, with dramatic differences observed between water-rich and alcohol-rich systems [14] [16]. In methanol-rich solutions containing 93% methanol and only 6% water, hydrolysis proceeds extremely slowly, achieving only 7% conversion after seven days [14] [16]. This behavior results from limited water availability and the competing solvation effects of methanol, which can coordinate with silicon and reduce its susceptibility to hydrolytic attack [14] [17].

Conversely, water-rich solutions containing 93% water facilitate rapid hydrolysis, achieving 85-90% conversion within 72 hours [14] [16]. The abundance of water molecules ensures efficient hydrolysis, while the reduced alcohol content minimizes competing solvation effects [14]. The hydrolysis products in these systems include ethanol as a leaving group, which can be monitored using nuclear magnetic resonance spectroscopy to track reaction progress [14] [15].

Temperature exerts a profound influence on both hydrolysis and condensation kinetics, with elevated temperatures significantly accelerating reaction rates [10] [14]. At 70°C, hydrolysis typically completes within 24-48 hours compared to 72-168 hours at room temperature [10] [14]. The enhanced molecular motion and increased collision frequency at higher temperatures overcome activation energy barriers more readily, promoting both bond breaking and formation processes [18] [19].

Thermal and Hydrolytic Stability in Diverse Environments

The thermal stability of 3-(Triethoxysilyl)propyl cyclopentane exhibits distinct temperature-dependent behavior patterns that determine its suitability for various high-temperature applications [18] [20]. In the temperature range of 20-100°C, the compound demonstrates excellent stability with no detectable decomposition, making it suitable for most standard processing and application conditions [18] [21]. Minor volatilization of ethanol may occur due to trace hydrolysis in the presence of atmospheric moisture, but this does not significantly impact the overall stability of the compound [18].

Between 100-200°C, the compound maintains structural integrity while exhibiting increased volatilization of ethanol vapor from hydrolysis reactions [18] [21]. This temperature range represents the practical upper limit for many applications, though the compound remains sufficiently stable for short-term exposure during processing operations [21]. The onset of thermal degradation becomes apparent in the 200-300°C range, where significant decomposition begins to occur [20] [21].

At temperatures between 300-400°C, extensive thermal decomposition proceeds rapidly, producing siloxane networks and various organic fragments from the breakdown of the cyclopentane and propyl components [20] [22]. This temperature regime is not recommended for practical applications, as the compound loses its essential structural and functional characteristics [20]. Above 400°C, complete decomposition occurs, yielding primarily inorganic silicon compounds and carbonaceous residues [18] [20].

The hydrolytic stability of the compound varies dramatically with environmental conditions, particularly humidity and temperature [23] [24]. Under ambient conditions with low humidity, the compound demonstrates reasonable stability, though gradual hydrolysis occurs over extended periods due to atmospheric moisture [23]. The primary amine functionality in related aminosilane compounds has been shown to catalyze hydrolysis through intramolecular coordination, but the absence of such groups in 3-(Triethoxysilyl)propyl cyclopentane provides enhanced hydrolytic stability [23].

At elevated temperatures above 50°C combined with high relative humidity (75% or greater), significant hydrolytic degradation occurs [24]. The accelerated hydrolysis under these conditions results from the increased molecular motion facilitating water attack on the silicon center, combined with the enhanced availability of water vapor [19] [24]. Extended exposure to such conditions leads to progressive loss of the ethoxy groups and formation of silanol intermediates that subsequently condense to form siloxane networks [23].

The hydrolytic stability is significantly improved under anhydrous conditions, where the compound can withstand elevated temperatures for extended periods [23] [9]. Silane layers prepared in anhydrous toluene at elevated temperatures demonstrate superior density and hydrolytic resistance compared to those prepared under ambient conditions [23]. This enhanced stability results from more complete condensation reactions that form robust siloxane networks resistant to subsequent hydrolytic attack [23].

Storage stability represents a critical consideration for practical applications, with the compound requiring protection from moisture to maintain its reactivity and performance characteristics [25] [17]. Silanol groups formed through hydrolysis are inherently unstable and undergo spontaneous condensation reactions that can lead to gelation and loss of functionality [17]. The compound demonstrates optimal storage stability under anhydrous conditions at temperatures below 25°C [17].

Interactions with Moisture and Solvent Systems

The interaction of 3-(Triethoxysilyl)propyl cyclopentane with moisture represents a fundamental aspect of its chemical behavior, governing both its reactivity and stability characteristics [17] [26]. In aqueous environments, the compound undergoes rapid hydrolysis as the triethoxysilyl group reacts with water molecules to form reactive silanol intermediates [17]. This hydrolytic sensitivity, rated as 8 on standard scales, indicates rapid reaction with moisture, water, and protic solvents [13].

The hydrolysis process in aqueous systems follows a complex pathway involving initial attack of water molecules on the silicon center, facilitated by the partial positive charge on silicon due to its lower electronegativity compared to oxygen [10] [27]. The reaction proceeds through tetrahedral or trigonal bipyramidal transition states, depending on the specific mechanistic pathway [10]. The resulting silanol groups exhibit limited stability in aqueous solution and readily undergo condensation reactions to form siloxane bonds with concurrent elimination of water [17].

The pH of aqueous systems profoundly influences both the rate and extent of hydrolysis reactions [17] [26]. In mildly acidic solutions (pH 3-5), silanol groups demonstrate enhanced stability compared to neutral or basic conditions, allowing for controlled hydrolysis and improved solution storage stability [17]. Acidic conditions protonate the leaving ethoxide groups, making them better leaving groups and facilitating the hydrolysis process [10] [12].

Alcoholic solvents, particularly methanol and ethanol, exhibit complex interactions with the compound [14] [17]. These solvents can serve as both reaction media and co-reactants, participating in transesterification reactions that exchange ethoxy groups for methoxy groups [14]. In methanol-rich systems, the hydrolysis rate decreases dramatically due to competition between methanol and water for coordination sites on silicon [14] [17]. This behavior enables the use of alcoholic solvents as co-solvents for controlling hydrolysis rates in aqueous systems [17].

Aromatic hydrocarbon solvents such as toluene provide an excellent medium for anhydrous applications of the compound [23] [9]. The compound exhibits excellent solubility in toluene while maintaining stability under strictly anhydrous conditions [23]. This compatibility makes toluene an ideal solvent for surface treatment applications where hydrolysis must be carefully controlled or prevented entirely [9]. The aromatic solvent also facilitates the formation of dense, well-ordered silane layers on substrates through enhanced molecular organization [23].

Aliphatic hydrocarbon solvents including hexane and cyclohexane offer moderate solubility for the compound while providing excellent stability under anhydrous conditions [9] [28]. These solvents are particularly useful for hydrophobic applications where water exclusion is critical [9]. The reduced polarity of aliphatic solvents minimizes unwanted side reactions and preserves the integrity of the triethoxysilyl functionality [28].

Ethereal solvents such as diethyl ether and tetrahydrofuran provide good solubility for the compound while maintaining stability under anhydrous conditions [29]. These solvents are particularly valuable for synthesis and purification procedures where the compound must be handled in the absence of moisture [29]. The coordinating ability of ethereal solvents can influence the reactivity of the silicon center, potentially stabilizing certain intermediates during chemical transformations [29].

Polar aprotic solvents including acetone and dimethylformamide generally provide good to excellent solubility for the compound [17]. However, these solvents may contain trace amounts of water that can initiate hydrolysis reactions, requiring careful purification when anhydrous conditions are necessary [17]. The high dielectric constants of these solvents can influence the mechanistic pathways of both hydrolysis and condensation reactions [10].

Chlorinated solvents such as chloroform offer excellent solubility and stability for analytical applications [9]. These solvents provide an inert environment that preserves the compound's structure during spectroscopic analysis and other characterization procedures [9]. The chemical inertness of chlorinated solvents makes them valuable for studying the fundamental properties of the compound without interference from solvent reactions [9].